molecular formula C13H14N2O3S B1265620 5-Amino-2-(p-toluidino)benzenesulphonic acid CAS No. 91-31-6

5-Amino-2-(p-toluidino)benzenesulphonic acid

Cat. No.: B1265620
CAS No.: 91-31-6
M. Wt: 278.33 g/mol
InChI Key: SFRJKPJFXZQVIA-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-(p-toluidino)benzenesulphonic acid typically involves the reaction of 5-nitro-2-(p-toluidino)benzenesulphonic acid with a reducing agent such as iron powder in the presence of hydrochloric acid. The reaction conditions include heating the mixture to a specific temperature to facilitate the reduction of the nitro group to an amine group.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reduction reactions. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and the concentration of reagents.

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-(p-toluidino)benzenesulphonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents like iron powder for reduction. The reactions are typically carried out under controlled conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include various amine and nitro derivatives, which can be further utilized in different chemical processes.

Mechanism of Action

The mechanism of action of 5-Amino-2-(p-toluidino)benzenesulphonic acid involves its functional groups. The amine group can form hydrogen bonds, while the sulfonic acid group can act as a catalyst in various reactions. The para-toluidino group contributes to the compound’s hydrophobic properties, allowing it to interact with different molecular targets and pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-Amino-2-(p-toluidino)benzenesulphonic acid include:

Uniqueness

What sets this compound apart from these similar compounds is its specific arrangement of functional groups, which imparts unique chemical properties and reactivity. This makes it particularly valuable in specific applications such as dye synthesis and pharmaceutical development.

Properties

IUPAC Name

5-amino-2-(4-methylanilino)benzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3S/c1-9-2-5-11(6-3-9)15-12-7-4-10(14)8-13(12)19(16,17)18/h2-8,15H,14H2,1H3,(H,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFRJKPJFXZQVIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=C(C=C(C=C2)N)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50238351
Record name 5-Amino-2-(p-toluidino)benzenesulphonic acid
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Molecular Weight

278.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91-31-6
Record name 5-Amino-2-[(4-methylphenyl)amino]benzenesulfonic acid
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Record name 5-Amino-2-(p-toluidino)benzenesulphonic acid
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Record name MLS000736579
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Record name 5-Amino-2-(p-toluidino)benzenesulphonic acid
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Record name 5-amino-2-(p-toluidino)benzenesulphonic acid
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